6-iodo-3,4-dihydronaphthalen-1(2H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMAMZXVZVEYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670465 | |
| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340825-13-0 | |
| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Iodo-3,4-dihydronaphthalen-1(2H)-one (6-IDN) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and comparative studies with related compounds.
1. Chemical Structure and Properties
6-IDN has the molecular formula C₁₀H₉OI and a molecular weight of 272.08 g/mol. The presence of an iodine atom at the sixth position of the naphthalene ring significantly influences its chemical reactivity and biological properties. The compound's structure allows for diverse interactions due to both hydrophobic and polar functional groups, making it a valuable candidate for various pharmacological applications.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉OI |
| Molecular Weight | 272.08 g/mol |
| CAS Number | 340825-13-0 |
| Melting Point | Not specified |
| Solubility | Not well characterized |
2.1 Receptor Interactions
Research indicates that 6-IDN acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6) , binding with high affinity. This interaction is particularly relevant for potential applications in treating neurological disorders such as Alzheimer's disease, where modulation of serotonin receptors can enhance cognitive function and memory .
3.1 Neuropharmacological Studies
A study highlighted the role of 6-IDN in modulating neurotransmitter systems, showing promise in enhancing cognitive functions in animal models. The compound's ability to bind selectively to the 5-HT6 receptor suggests it could be further investigated for its neuroprotective effects.
3.2 Synthesis and Applications
The synthesis of 6-IDN has been explored as a precursor for more complex organic molecules with specific biological activities. Its unique halogen substitution pattern allows for diverse modifications that can lead to new therapeutic agents .
4. Comparative Analysis with Related Compounds
Table 2: Comparison of Biological Activities
| Compound Name | Similarity to 6-IDN | Biological Activity |
|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | Lacks iodine substituent | Different receptor interactions |
| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | Bromine instead of iodine | Similar reactivity but varied effects |
| Naphthalene Derivatives | Varying substitutions on naphthalene | Diverse applications in pharmaceuticals |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Derivatives
Halogen substitution on the DHN scaffold significantly impacts biological activity and physicochemical properties:
- Iodine vs. Bromine/Fluorine : Iodine’s larger atomic radius and polarizability may increase hydrophobic interactions with biological targets compared to smaller halogens like fluorine. However, this could also lead to higher toxicity or off-target effects .
- Positional Effects: Bromination at C7 (evidence 17) vs. iodination at C6 may alter steric hindrance and electronic distribution, affecting binding to targets like NF-κB or adenosine receptors .
Hydroxylated and Acylated Derivatives
- Biological Activity : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit nematocidal activity dependent on hydroxyl group positioning, suggesting that iodination at C6 might disrupt similar interactions .
Arylidene and Methoxy Derivatives
- Substituent Synergy : Methoxy or benzylidene groups at C2/C7 (evidence 17) work synergistically with halogenation for target engagement. Iodination at C6 could disrupt this balance or create new binding pockets.
- Synthetic Flexibility : Arylidene derivatives are synthesized via Claisen-Schmidt condensation, a method adaptable for iodinated analogs by adjusting reaction conditions .
Preparation Methods
Method Overview
One classical approach to prepare 6-iodo-3,4-dihydronaphthalen-1(2H)-one is the electrophilic aromatic substitution iodination of 1-tetralone. This method involves reacting 1-tetralone with iodine sources under acidic conditions.
Experimental Procedure
- 1-Tetralone (2.198 g, 15.2 mmol) was dissolved in acetic acid (9.156 g, 0.1526 mol).
- A solution of iodine (2 g, 7.75 g, 30.5 mmol) in chloroform was added dropwise to the 1-tetralone solution.
- The mixture was refluxed for 28 hours.
- After reaction completion, water (30 mL) was added for partitioning.
- The organic layer was extracted with chloroform, washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product was crystallized from ethyl acetate to yield colorless prisms of this compound with an 89% yield.
Notes and Observations
- The reaction proceeds under acidic conditions favoring electrophilic substitution at the 6-position.
- The long reflux time (28 h) ensures complete iodination.
- Purification involves washing with sodium thiosulfate to remove residual iodine.
- The product crystallizes well, facilitating isolation.
Diazotization and Sandmeyer-Type Iodination from 6-Amino-3,4-dihydronaphthalen-1(2H)-one
Method Overview
An alternative synthetic route involves converting 6-amino-3,4-dihydronaphthalen-1(2H)-one to the corresponding diazonium salt, which is then substituted by iodide via a Sandmeyer-type reaction.
Experimental Procedure
- 6-Amino-3,4-dihydronaphthalen-1(2H)-one (10.25 g, 63.6 mmol) was dissolved in a mixture of acetic acid (100 mL) and water (100 mL).
- Sulfuric acid (3.46 mL, 63.6 mmol) was added dropwise at 0°C.
- Sodium nitrite (9.21 g, 134 mmol) in water (75 mL) was added dropwise over 20 minutes at 0°C to form the diazonium salt.
- The diazonium salt solution was then added to a stirred solution of potassium iodide (42.2 g, 254 mmol) in water (400 mL) over 40 minutes at 0°C.
- The mixture was stirred at 0°C for 30 minutes and then at room temperature for 1 hour.
- The product was extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography to yield this compound.
Notes and Observations
- This method enables selective iodination at the 6-position via diazonium intermediate.
- Low temperature (0°C) controls the diazotization and substitution steps, minimizing side reactions.
- The use of excess potassium iodide ensures complete substitution.
- Flash chromatography is required to purify the product due to possible side products.
Functionalization via Enolate Chemistry and Alkylation
Method Overview
This compound can also serve as a substrate for further functionalization, such as alkylation via enolate intermediates. This method is relevant for preparing substituted derivatives but also involves the initial preparation of the iodinated ketone.
Experimental Procedure (Representative)
- This compound (2 g, 7.35 mmol) was dissolved in anhydrous tetrahydrofuran (15 mL) under nitrogen.
- Potassium tert-butoxide (1 M in THF, 8.09 mL, 8.09 mmol) was added to generate the enolate.
- Triethylborane (1 M in hexanes, 8.82 mL, 8.82 mmol) was added and stirred for 1 hour at room temperature.
- 1-Iodohexane (1.302 mL, 8.82 mmol) in THF was added to alkylate the enolate.
- After further stirring and workup, the alkylated product was isolated.
Summary Table of Preparation Methods
Research Findings and Crystallographic Data
- The crystal structure of this compound was elucidated, showing envelope conformations of the iodo-bearing ring and confirming the regioselectivity of iodination.
- The compound crystallizes in the monoclinic space group C 1 2/c 1, with precise lattice parameters supporting its structural assignment.
- Such crystallographic confirmation is essential for validating the iodination position and purity of the compound.
Q & A
Q. What are the standard synthetic routes for preparing 6-iodo-3,4-dihydronaphthalen-1(2H)-one?
The Claisen-Schmidt condensation is a widely used method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-one derivatives. This involves the reaction of a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) with an appropriate iodine-containing aldehyde or ketone under basic or acidic conditions. For regioselective iodination, electrophilic aromatic substitution (EAS) can be employed, where iodine is introduced at the para position relative to existing substituents, guided by directing groups on the aromatic ring. Reaction optimization typically includes temperature control (60–100°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the aromatic proton environment and carbonyl group presence.
- IR Spectroscopy : Identification of the carbonyl stretch (~1680–1720 cm) and C–I bond vibrations (~500–600 cm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns due to iodine.
- X-ray Crystallography : For unambiguous structural determination, especially to resolve regiochemical ambiguities (e.g., iodine positioning) .
Q. Table 1: Representative Spectral Data for 6-Substituted Dihydronaphthalenones
| Substituent | H NMR (δ, ppm) | IR (cm) | C=O Stretch (cm) |
|---|---|---|---|
| 6-Bromo | 7.45 (d, J=8.5 Hz) | 1685 | 1702 |
| 6-Iodo* | 7.60 (d, J=8.5 Hz)* | 1678* | 1695* |
| *Predicted based on bromo analog data . |
Advanced Research Questions
Q. How can SHELXL be utilized to address twinned data in the crystallographic refinement of this compound?
SHELXL employs twin refinement protocols (e.g., BASF and TWIN commands) to model twinned crystals. For 6-iodo derivatives, heavy atom effects may exacerbate twinning due to increased electron density. Key steps include:
Data Collection : High-resolution (<1.0 Å) data to resolve iodine positions.
Twin Law Identification : Use HKLF5 format to define twin matrices (e.g., twofold rotation).
Refinement : Apply restraints to bond lengths and angles involving iodine to prevent overfitting. Validate with R-factor convergence and difference Fourier maps .
Q. What computational strategies predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with target proteins. For example:
- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and iodinated structure.
- Docking Parameters : Include halogen bonding potentials (C–I···O/N) and solvation effects.
- Validation : Compare predicted binding affinities with in vitro assays (e.g., IC values) .
Q. How are regiochemical discrepancies resolved in iodinated dihydronaphthalenone derivatives?
Discrepancies in iodine positioning (e.g., para vs. meta substitution) can arise from conflicting NMR and X-ray data. Resolution methods include:
Q. Table 2: Crystallographic Parameters for Iodinated Analogues
| Parameter | 6-Iodo Derivative* | 7-Bromo Derivative |
|---|---|---|
| C–I Bond Length (Å) | 2.10–2.15 | C–Br: 1.90–1.95 |
| Torsion Angle (°) | 175.2 | 174.8 |
| Space Group | P2/n | P2/n |
| *Predicted based on bromo analog data. |
Methodological Considerations
Q. What in vitro assays evaluate the anticancer potential of this compound?
- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- Cell Cycle Analysis : Use flow cytometry to detect G1/S or G2/M arrest.
- Comparative Studies : Benchmark against known inhibitors (e.g., doxorubicin) .
Q. How are solvent effects managed in the synthesis of iodinated dihydronaphthalenones?
Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility but may promote side reactions. Mitigation strategies:
- Low-Temperature Reactions : Reduce solvent nucleophilicity.
- Additive Use : Silver salts (AgOTf) to scavenge iodide byproducts.
- Workup Protocols : Sequential extraction with NaSO to remove residual iodine .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data for this compound?
- Dynamic Effects : Rapid ring puckering in solution may average NMR signals, whereas X-ray captures static conformations.
- Crystal Packing : Intermolecular forces (e.g., C–H···π interactions) may distort bond angles vs. solution-state structures.
- Validation : Cross-check with solid-state NMR or variable-temperature NMR experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
